molecular formula C17H16N6O B5401287 5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile

5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B5401287
M. Wt: 320.3 g/mol
InChI Key: YAXFINUCBPRKAV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

Mechanism of Action

5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile inhibits the JNK pathway by binding to the ATP-binding site of JNK and preventing its phosphorylation. JNK phosphorylation is involved in various cellular processes, including stress response, inflammation, and apoptosis. Inhibition of JNK by this compound has been shown to reduce neuronal death, reduce inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neuronal cells, this compound has been shown to reduce oxidative stress, reduce inflammation, and improve mitochondrial function. In cancer cells, this compound has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile has several advantages and limitations for lab experiments. One advantage is its specificity for the JNK pathway, which allows for targeted inhibition of JNK without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, which allows for potential therapeutic applications in neurological diseases. One limitation is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects, which can affect its specificity and safety.

Future Directions

There are several future directions for research on 5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile. One direction is the development of more potent and selective JNK inhibitors with improved pharmacokinetics and safety profiles. Another direction is the identification of biomarkers for patient selection and monitoring in clinical trials. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as stroke and traumatic brain injury.

Synthesis Methods

The synthesis of 5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile involves several steps, including the condensation of 4-morpholinylbenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-chloro-3-nitrobenzoyl chloride. The final step involves reduction of the nitro group to an amino group with palladium on carbon in the presence of hydrogen gas.

Scientific Research Applications

5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(4-morpholin-4-ylphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c18-10-13(16-15(11-19)17(20)22-21-16)9-12-1-3-14(4-2-12)23-5-7-24-8-6-23/h1-4,9H,5-8H2,(H3,20,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXFINUCBPRKAV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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